Tert-butyl (methylthio)acetate

Description

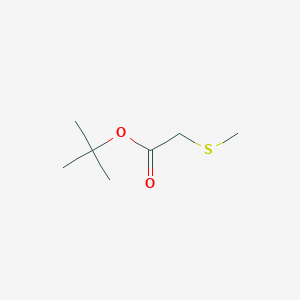

tert-Butyl (methylthio)acetate is a sulfur-containing ester featuring a tert-butyl group and a methylthioacetate moiety. The tert-butyl group (C(CH₃)₃) contributes steric bulk, enhancing stability against hydrolysis and oxidation, while the methylthio (-S-CH₃) group introduces nucleophilic and redox-active properties. This combination makes it valuable in organic synthesis, particularly in pharmaceutical intermediates and protective group strategies .

Properties

Molecular Formula |

C7H14O2S |

|---|---|

Molecular Weight |

162.25 g/mol |

IUPAC Name |

tert-butyl 2-methylsulfanylacetate |

InChI |

InChI=1S/C7H14O2S/c1-7(2,3)9-6(8)5-10-4/h5H2,1-4H3 |

InChI Key |

HRYNRJBVWSHYOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CSC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-butyl (methylthio)acetate with analogous esters, emphasizing structural features and applications:

Reactivity and Stability

- Steric Effects : The tert-butyl group in this compound reduces hydrolysis rates compared to linear esters like methyl 2-(phenylthio)acetate. This stability is critical in multi-step syntheses, as seen in tert-butyl-protected intermediates for pharmaceuticals .

- Electronic Effects : The methylthio group enhances nucleophilicity at the sulfur atom, enabling reactions such as displacement with amines (e.g., describes tert-butyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate reacting with tert-butyl acetoacetate) . In contrast, phenylthio groups (e.g., Methyl 2-(phenylthio)acetate) participate in photocatalytic deoxygenation due to their redox activity .

Q & A

Q. What are the common synthetic routes for tert-butyl (methylthio)acetate?

this compound can be synthesized via esterification or nucleophilic substitution. A widely cited method involves the reaction of tert-butanol with acetic acid derivatives in the presence of solid acid catalysts like silicotungstic acid supported on bentonite. Optimal conditions include a 25 wt% catalyst loading, a 1:1.1 molar ratio of tert-butanol to acetic acid, and heating at 110°C for 2 hours, achieving an 87.2% yield . For derivatives, multi-step syntheses may involve reactions with methylthio-containing intermediates, such as ethyl chloropyrimidine carboxylate, under basic conditions (e.g., K₂CO₃) .

Q. What purification methods are recommended for this compound?

Post-synthesis purification typically involves sequential washing with 5% Na₂CO₃ solution (to neutralize residual acids) and saturated aqueous CaCl₂ (to remove polar impurities). The organic layer is dried over anhydrous CaSO₄ or MgSO₄, followed by distillation under reduced pressure to isolate the product. Column chromatography may be required for structurally complex derivatives .

Q. What safety precautions are necessary when handling this compound?

The compound is flammable and a mild irritant to eyes, skin, and respiratory systems. Use P95/P1 respirators for low exposure and OV/AG/P99 filters for high concentrations. Ensure proper ventilation, avoid drainage contamination, and store in flame-resistant cabinets. Emergency protocols include 15-minute eye rinsing with water and immediate medical attention for inhalation exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound synthesis using heterogeneous catalysts?

Catalyst selection and reaction parameters significantly impact yield. Silicotungstic acid on bentonite enhances esterification efficiency due to high acidity and surface area. Key variables to test include:

- Catalyst loading : 15–30 wt% to balance activity and mass transfer.

- Temperature : 100–120°C to accelerate kinetics without side reactions.

- Substrate ratio : A slight excess of acetic acid (1.1:1) drives equilibrium. Reusability studies show minimal activity loss after 5 cycles . For methylthio-functionalized derivatives, transition-metal catalysts (e.g., Pd(PPh₃)₄) may improve selectivity in coupling reactions .

Q. What analytical techniques confirm the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies ester carbonyl signals (~170–175 ppm) and tert-butyl/methylthio group resonances.

- GC-MS or HPLC : Quantifies purity and detects volatile byproducts.

- Elemental analysis : Validates molecular formula (e.g., C₆H₁₂O₂S).

- FT-IR : Confirms C=O (1740 cm⁻¹) and S–CH₃ (700–600 cm⁻¹) stretches. Lack of vendor-provided analytical data (e.g., Sigma-Aldrich) necessitates in-house validation .

Q. How can contradictions in hydrolysis stability data under different conditions be resolved?

Hydrolysis half-life at pH 7 and 25°C is estimated at 140 years, but conflicting data may arise from varying pH, temperature, or catalytic impurities. Methodological steps to resolve discrepancies:

- Controlled kinetic studies : Compare hydrolysis rates under standardized conditions (buffered solutions, inert atmospheres).

- Catalyst screening : Trace metals or enzymes (e.g., esterases) may accelerate degradation.

- Computational modeling : Predict hydrolysis pathways using DFT or QM/MM simulations. Environmental fate assessments must account for soil mobility and bioaccumulation potential, which are understudied for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.